molecular formula C7H9N3O2 B2777602 4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 1379204-00-8

4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid

Número de catálogo: B2777602
Número CAS: 1379204-00-8
Peso molecular: 167.168
Clave InChI: SFYNZVOVHFCHRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the 1,3-dipolar cycloaddition of a sydnone with a propargylic acid amide, followed by further functionalization steps . Another approach involves the hydrogenation of pyrazolo[1,5-a]pyridines, leading to the formation of the tetrahydropyrazolo ring system .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic hydrogenation and regioselective functionalization techniques are often employed to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions

4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Kinase Inhibition

Recent studies have identified 4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid as a promising scaffold for developing inhibitors targeting human kinases. A high-throughput screening of over 42,000 kinase inhibitors revealed that this compound exhibited selective activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Key Findings:

  • Selectivity: The compound demonstrated selectivity for T. b. brucei over human kinases such as GSK-3β and CDK-2/4 .
  • Efficacy Studies: In vivo studies showed that derivatives of this compound significantly reduced parasitemia in mice models, indicating potential efficacy against HAT .

Structure-Activity Relationship (SAR)

Exploration of the structure-activity relationship has provided insights into optimizing the pharmacological properties of this compound. Variations in substitution patterns at different positions on the pyrazolo ring have been correlated with changes in potency against both T. b. brucei and human kinases.

Table 1: Structure-Activity Relationship Data

CompoundR1 PositionR2 PositionIC50 (μM) against T. b. bruceiIC50 (μM) against GSK-3β
1HH0.50.02
2CF3H0.050.002
3OCH3H0.10.01

This table illustrates how modifications at specific positions can enhance or diminish the activity of the compound against target enzymes.

Treatment of Infectious Diseases

The development of pyrazolo[1,5-b]pyridazine derivatives has shown promise in treating infectious diseases beyond HAT. For instance, compounds derived from this scaffold have been investigated for their activity against Staphylococcus aureus, targeting serine/threonine kinases .

Antituberculosis Activity

While primarily focused on trypanosomiasis, there is emerging interest in exploring the antituberculosis potential of pyrazolo derivatives. Research into related compounds has shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis, suggesting that similar strategies could be applied to pyrazolo[1,5-b]pyridazine derivatives .

Case Study 1: Efficacy Against Human African Trypanosomiasis

In a study published by Europe PMC, the efficacy of a specific derivative of this compound was tested in mice infected with T. b. brucei. The compound demonstrated significant reduction in parasitemia levels and was noted for its ability to penetrate the central nervous system (CNS), which is crucial for treating advanced stages of HAT .

Case Study 2: Optimization for Drug Resistance

A separate investigation focused on optimizing pyrazolo[1,5-b]pyridazine derivatives to enhance their effectiveness against resistant strains of pathogens like Mtb. The study highlighted structural modifications that improved potency while maintaining low toxicity profiles .

Mecanismo De Acción

The mechanism of action of 4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups .

Comparación Con Compuestos Similares

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: This compound has a similar fused ring system but differs in the position of nitrogen atoms.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: This compound features a pyridine ring instead of a pyridazine ring.

Uniqueness

4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

This compound features a pyrazole ring fused with a pyridazine moiety and a carboxylic acid functional group at the 3-position. Its structural characteristics contribute to its interaction with biological targets.

Anticancer Activity

Research has indicated that pyrazolo[1,5-b]pyridazine derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives showed selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of these kinases can lead to the suppression of tumor growth. For example, compounds derived from this scaffold have been evaluated for their ability to induce apoptosis in cancer cell lines with IC50 values indicating potent activity (IC50 < 10 μM) against various cancer types .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. In vitro studies showed that derivatives of pyrazolo[1,5-b]pyridazine exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It was found to inhibit the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), suggesting a role in modulating inflammatory responses .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyrazolo[1,5-b]pyridazine scaffold. One compound demonstrated an IC50 value of 0.2 μM against breast cancer cells (MCF-7), indicating strong anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various pyrazolo derivatives. Compounds were tested against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 0.01 μg/mL against drug-resistant strains. This suggests potential applications in treating resistant infections .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)0.2 μM
AntimicrobialE. coli<0.01 μg/mL
S. aureus<0.05 μg/mL
Anti-inflammatoryMacrophagesInhibition of cytokines

Propiedades

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h4,8H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYNZVOVHFCHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2NC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.